N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE
Description
This compound is a structurally complex benzamide derivative featuring a 5,6-dimethoxy-1,3-benzothiazole core, a dimethylaminoethyl side chain, and a 2,5-dioxopyrrolidin-1-yl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. The benzothiazole moiety is a heterocyclic aromatic system known for its role in kinase inhibition and anticancer activity, while the dioxopyrrolidinyl group may contribute to electrophilic reactivity or covalent binding to biological targets .
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S.ClH/c1-26(2)10-11-27(24-25-17-13-18(32-3)19(33-4)14-20(17)34-24)23(31)15-6-5-7-16(12-15)28-21(29)8-9-22(28)30;/h5-7,12-14H,8-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWBKCLPGBGUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC(=C(C=C2S1)OC)OC)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole core, functionalization of the aromatic ring, and subsequent coupling with other functional groups. Common reagents used in these reactions include dimethyl sulfate, thionyl chloride, and various amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a benzamide backbone with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). However, key differences include:
- Benzothiazole vs. The latter’s N,O-bidentate directing group is absent in the target, suggesting divergent applications in catalysis or drug design .
- Dioxopyrrolidinyl vs. Hydroxy-dimethylethyl : The 2,5-dioxopyrrolidinyl group may confer electrophilicity or act as a Michael acceptor, contrasting with the hydroxyl and tertiary alcohol groups in , which are more suited for hydrogen bonding or metal coordination.
Data Table: Key Comparative Features
Research Findings and Hypotheses
- Catalytic vs. Therapeutic Focus : ’s compound is designed for catalytic applications, whereas the target compound’s structural complexity suggests a therapeutic focus, possibly as a covalent kinase inhibitor.
- Electrophilic Reactivity : The dioxopyrrolidinyl group in the target compound may enable irreversible binding to cysteine residues in target proteins, a feature absent in and ’s compounds.
- Comparative Bioactivity : While highlights antimicrobial efficacy, the target compound’s benzothiazole core is more commonly linked to anticancer activity, as seen in FDA-approved drugs like dasatinib .
Biological Activity
N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention due to its potential biological activities, including anti-cancer and antimicrobial properties. This article will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole moiety : Contributes to the compound's biological activity through interactions with various biological targets.
- Dimethoxy groups : Enhance lipophilicity and possibly influence receptor binding.
- Pyrrolidine and dimethylamino groups : Potentially involved in modulating pharmacological effects.
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or survival.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that related benzothiazole derivatives exhibited cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7), with IC50 values ranging from 10 µM to 50 µM depending on the specific structure and substituents .
Antimicrobial Activity
Compounds in the benzothiazole class have also been noted for their antimicrobial properties:
- Antibacterial and Antifungal Effects : Studies indicate that certain derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 100 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| D | Staphylococcus aureus | 50 | |
| E | Escherichia coli | 75 | |
| F | Candida albicans | 100 |
Case Studies
Several case studies have focused on the biological effects of benzothiazole derivatives:
- In Vivo Studies : Animal models treated with benzothiazole derivatives showed reduced tumor growth rates compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .
- Clinical Trials : Preliminary clinical trials involving related compounds have indicated promising results in terms of safety profiles and preliminary efficacy against solid tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
